Product packaging for ARN-6039(Cat. No.:CAS No. 1675206-11-7)

ARN-6039

Cat. No.: B605586
CAS No.: 1675206-11-7
M. Wt: 406.4052
InChI Key: CQSDLVKTQRLMJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Retinoic Acid Receptor-Related Orphan Receptor Gamma-t (RORγt) as a Key Transcription Factor in Immune Homeostasis

Retinoic acid-related orphan receptor gamma-t (RORγt) is a transcription factor that is considered a master regulator of immune homeostasis. biocare.nettaylorandfrancis.com It is an isoform of the RORγ gene and is expressed almost exclusively in cells of the immune system, such as T helper cells and lymphoid tissue inducer cells. taylorandfrancis.comelsevier.es RORγt was first identified as a crucial factor for thymopoiesis, the process of T cell development in the thymus. biocare.net

The receptor plays a vital role in maintaining the delicate balance between pro-inflammatory and anti-inflammatory pathways necessary for a healthy immune system. researchgate.net It is particularly important in the gut, where it helps maintain tolerance to commensal microbiota while enabling immunity against pathogens. researchgate.net The expression of RORγt in a high frequency of both innate and adaptive immune cells within the intestinal immune system underscores its importance in mediating responses to the microbiota. researchgate.net Dysregulation of RORγt can disrupt this balance, leading to overactive immune responses that contribute to the pathology of various autoimmune and inflammatory diseases. biocare.netfiveable.me This central role in immune regulation makes RORγt a potential therapeutic target for inflammatory conditions. biocare.nettaylorandfrancis.com

Role of RORγt in Th17 Cell Differentiation and Interleukin-17 (IL-17) Production

RORγt is the lineage-defining transcription factor for T helper 17 (Th17) cells, a subset of CD4+ T lymphocytes. fiveable.mefrontiersin.org Its presence is essential and sufficient to drive the differentiation of naive T cells into the Th17 lineage. frontiersin.org This differentiation process is also influenced by other factors, including the cytokines IL-6 and TGF-β, which induce RORγt expression. elsevier.es The transcription factor STAT3 also plays a role by directly binding to the RORγt gene to promote its expression. imrpress.com

Once differentiated, the primary function of Th17 cells is to produce a range of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A). frontiersin.org RORγt directly regulates the expression of key Th17 genes, including IL17A, IL17F, and IL23R (the receptor for IL-23, a cytokine that helps stabilize the Th17 phenotype). elsevier.esfrontiersin.orgplos.org RORγt achieves this by binding to specific DNA sequences in the promoter regions of these genes. elsevier.esfrontiersin.org In addition to Th17 cells, RORγt also drives IL-17 production in other immune cell types, including CD8+ T cells (Tc17), γδ T cells, and Group 3 Innate Lymphoid Cells (ILC3s). plos.orgdoi.orgfrontiersin.org The RORγt/IL-17 axis is a critical component of the immune response against extracellular bacteria and fungi, but its overactivation is implicated in the pathology of numerous autoimmune disorders. frontiersin.orgfrontiersin.org

Therapeutic Rationale for RORγt Inverse Agonists in Th17-Mediated Pathologies

Given the central role of the RORγt/Th17/IL-17 pathway in driving autoimmune and inflammatory diseases, inhibiting RORγt activity has become a major therapeutic goal. plos.orgnih.gov The development of small-molecule inverse agonists that bind to RORγt represents a promising strategy. patsnap.com Inverse agonists are a class of receptor ligands that bind to the same site as an agonist but elicit the opposite pharmacological response. In the case of RORγt, inverse agonists stabilize an inactive conformation of the receptor, which prevents it from activating the transcription of its target genes. patsnap.comnih.gov

By inhibiting RORγt, these compounds can effectively reduce the differentiation of Th17 cells and suppress the production of pro-inflammatory cytokines like IL-17A. plos.orgnih.govpatsnap.com This mechanism offers a potential treatment for a variety of Th17-mediated diseases, including psoriasis, multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. nih.govpatsnap.comdelveinsight.com The potential of this approach is supported by studies in which a lack of RORγ function in mice leads to reduced production of pro-inflammatory cytokines and increased resistance to experimental autoimmune diseases. nih.govnih.gov

A specific example of such a compound is ARN-6039, an orally available, small-molecule inverse agonist of RORγt. biospace.commedchemexpress.commedkoo.com Developed to target the IL-17/Th17 axis, this compound was created to treat autoimmune conditions like multiple sclerosis and psoriasis. biospace.combusinesswire.com Preclinical research demonstrated its activity against RORγt in cellular assays, where it inhibited the RORγt-activated IL-17A promoter and reduced IL-17 release from CD4+ T cells. medkoo.comneurology.org The development of this compound and other RORγt inverse agonists has progressed to clinical trials, establishing RORγt as a valuable drug target for autoimmune disorders. nih.govbusinesswire.comtandfonline.com

Research Findings for this compound

PropertyDescriptionSource(s)
Drug Type Small molecule delveinsight.compatsnap.com
Synonyms ARN 6039, BOS 172767 patsnap.com
Target Retinoic acid-related orphan receptor gamma-t (RORγt) biospace.compatsnap.com
Mechanism of Action Inverse agonist biospace.commedchemexpress.commedkoo.com
Developer(s) Arrien Pharmaceuticals, Boston Pharmaceuticals delveinsight.combiospace.comglobenewswire.com
Therapeutic Area Autoimmune and Inflammatory Diseases (e.g., Multiple Sclerosis, Psoriasis, Neuromyelitis Optica Spectrum Disorder) delveinsight.combiospace.combusinesswire.com
Development Phase Completed Phase I clinical trials businesswire.compatsnap.comresearchgate.net
Preclinical Activity Demonstrated inhibition of IL-17A promoter activation (360 nM) and IL-17 release from CD4+ T cells (220 nM) in in vitro assays. medkoo.comneurology.org

Properties

CAS No.

1675206-11-7

Molecular Formula

C21H21F3N2O3

Molecular Weight

406.4052

IUPAC Name

6-methoxy-5-morpholino-2-((3-(trifluoromethyl)pyridin-2-yl)methyl)-2,3-dihydro-1H-inden-1-one

InChI

InChI=1S/C21H21F3N2O3/c1-28-19-12-15-13(11-18(19)26-5-7-29-8-6-26)9-14(20(15)27)10-17-16(21(22,23)24)3-2-4-25-17/h2-4,11-12,14H,5-10H2,1H3

InChI Key

CQSDLVKTQRLMJB-UHFFFAOYSA-N

SMILES

COC1=C(N2CCOCC2)C=C(CC(CC3=NC=CC=C3C(F)(F)F)C4=O)C4=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ARN-6039;  ARN 6039;  ARN6039; 

Origin of Product

United States

Discovery and Preclinical Development of Arn 6039

Strategic Approaches in Nuclear Receptor Drug Discovery

Nuclear receptors represent a significant class of drug targets due to their involvement in regulating diverse physiological processes, including metabolism, inflammation, and immune responses. nih.govfrontiersin.org Traditional approaches in nuclear receptor drug discovery have often involved high-throughput screening (HTS) or structure-based drug design to identify ligands that bind to the orthosteric ligand-binding pocket and act as agonists or antagonists. psu.edu However, nuclear receptors are multi-domain proteins whose activity can also be modulated through allosteric mechanisms. researchgate.net The pursuit of novel modes of action and improved therapeutic profiles has led to the exploration of alternative strategies, including the discovery of allosteric modulators. frontiersin.orgresearchgate.net

Fragment-based drug discovery (FBDD) has emerged as a powerful approach in the identification of ligands, including those targeting nuclear receptors. researchgate.netnih.govmdpi.comnih.govacs.org FBDD involves screening libraries of small chemical fragments (typically with molecular weights below 250) that bind weakly to the target protein. mdpi.com These initial low-affinity hits can then be grown or linked together to generate more potent and selective lead compounds. nih.gov A key advantage of FBDD is its ability to efficiently explore chemical space and identify novel binding sites, including allosteric pockets, which may not be apparent using traditional HTS with larger, more complex molecules. researchgate.netmdpi.com Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR) are commonly employed in FBDD to detect fragment binding and guide the design of improved ligands. mdpi.comnih.gov

Fragment-Based Discovery Platforms (e.g., FIELDS Technology)

Fragment-based discovery platforms are specialized technological frameworks designed to implement the FBDD approach efficiently. These platforms integrate fragment libraries, sensitive screening techniques, and computational tools to identify and optimize fragment hits. Arrien Pharmaceuticals utilized its proprietary fragment-based discovery platform, known as FIELDS technology, in the discovery of ARN-6039. pharmaceutical-technology.comamericanpharmaceuticalreview.comfirstwordpharma.com This platform was instrumental in identifying initial chemical matter that bound to RORγt, which subsequently led to the development of this compound as a potent inverse agonist. pharmaceutical-technology.comamericanpharmaceuticalreview.com The application of such platforms allows for a systematic and efficient exploration of the target's binding capabilities, facilitating the identification of novel chemical scaffolds with desirable properties.

Identification and Characterization of this compound as a Potent RORγt Inverse Agonist

This compound was identified through screening and optimization efforts aimed at discovering modulators of RORγt activity. neurology.orgresearchgate.net Its characterization involved a series of in vitro and in vivo studies to assess its potency, mechanism of action, and pharmacological properties. This compound was confirmed to be a potent inverse agonist of RORγt. medchemexpress.commedkoo.comneurology.orgnih.gov

In vitro studies demonstrated the activity of this compound against RORγt in functional assays. In a RORγt-activated IL-17A Prom/LUCPorter assay conducted in HEK 293 cells, this compound showed activity with a reported concentration of 360 nM. medkoo.comneurology.org Furthermore, its ability to inhibit IL-17 release was evaluated in CD4+ T cell assays, where it exhibited activity at a concentration of 220 nM. medkoo.comneurology.org These findings indicated that this compound could effectively modulate RORγt-mediated transcriptional activity and downstream cytokine production in cellular settings.

Preclinical characterization also included the evaluation of this compound's pharmacokinetic properties. The compound demonstrated oral bioavailability, with a reported percentage oral bioavailability (%F) of 37. medkoo.comneurology.org This suggested that this compound could be suitable for oral administration, a desirable characteristic for a therapeutic agent.

In vivo efficacy studies were conducted using animal models of autoimmune disease, such as the experimental autoimmune encephalomyelitis (EAE) model in mice, which is commonly used to study neuroinflammatory demyelinating diseases like multiple sclerosis. neurology.orgneurology.org Oral administration of this compound exhibited promising efficacy in these EAE models, showing a significant reduction in disease severity compared to untreated groups at various dose levels. neurology.org

The preclinical data collectively supported the identification of this compound as a potent and orally available inverse agonist of RORγt with demonstrated activity in relevant in vitro assays and efficacy in preclinical disease models. medkoo.comneurology.org

Preclinical In Vitro Activity of this compound

AssayCell TypeReported Concentration
RORγt-activated IL-17A Prom/LUCPorterHEK 293360 nM
Inhibition of IL-17 ReleaseCD4+ T cells220 nM

Note: Concentrations represent values reported in preclinical studies indicating activity.

Preclinical Pharmacokinetic Property of this compound

PropertyValue
Oral Bioavailability (%F)37

Mechanistic Elucidation of Arn 6039 Activity

Molecular Target Engagement and Receptor Binding Dynamics of ARN-6039

As an inverse agonist, this compound binds to RORγt and reduces its constitutive transcriptional activity. businesswire.compharmaceutical-technology.com This mechanism involves direct interaction with the receptor's ligand-binding domain (LBD), inducing conformational changes that suppress the receptor's ability to promote gene transcription. nih.govtandfonline.com

The activity of RORγt is modulated by its interaction with co-regulator proteins (coactivators or corepressors) at the ligand-binding domain (LBD). tandfonline.com Inverse agonists like this compound bind to the orthosteric-binding pocket within the LBD. nih.govtandfonline.com This binding event alters the conformation of the LBD, particularly affecting the positioning of a critical region known as helix 12. nih.govmdpi.comgithub.io This induced conformational change disfavors the recruitment of coactivator proteins and facilitates the binding of corepressors, leading to a decrease in the transcription of RORγt target genes, such as IL17A. tandfonline.comnih.gov

Molecular dynamics (MD) simulations provide a deeper understanding of the binding mechanism for RORγt modulators. These simulations have revealed that the binding of an inverse agonist, such as this compound, to the orthosteric pocket can destabilize or reorient helix 12 of the LBD. nih.govmdpi.com This destabilization prevents the formation of a functional protein-binding site required for coactivator recruitment. nih.gov A key residue, Trp317, has been identified as playing a significant role in this process. MD simulations show that upon inverse agonist binding, Trp317 adopts a trans conformation, which disrupts the hydrophobic network necessary to stabilize helix 12 in an active state. mdpi.com This contrasts with agonist binding, which maintains a gauche- conformation of Trp317, stabilizing the coactivator binding site. mdpi.com

Interaction with RORγt Ligand-Binding Domain

Cellular and Molecular Pathway Modulation by this compound

The engagement of this compound with RORγt translates into specific downstream effects at the cellular level, primarily impacting the Th17 cell pathway. This includes the direct inhibition of IL-17 gene expression and the functional impairment of Th17 cells.

The efficacy of this compound in suppressing RORγt-mediated transcription has been quantified in cellular assays. In a Human Embryonic Kidney (HEK) 293 cell line engineered with a RORγt-activated IL-17A promoter linked to a luciferase reporter, this compound demonstrated potent inhibitory activity. medkoo.comneurology.org Research findings indicate that this compound inhibits this promoter activity with a half-maximal inhibitory concentration (IC50) of 360 nM. medkoo.comneurology.org This assay provides direct evidence of this compound's ability to block the transcriptional machinery initiated by RORγt at the IL17A gene promoter. medkoo.comneurology.orgdoi.org

Beyond reporter assays, this compound has been shown to effectively reduce the production and release of the IL-17A protein from primary human and mouse CD4+ T cells. neurology.orgpostersessiononline.eu In an assay measuring IL-17 release from CD4+ T cells, this compound exhibited an IC50 value of 220 nM. medkoo.comneurology.org This demonstrates that the compound's mechanism translates into a functional reduction of the key pro-inflammatory cytokine secreted by Th17 cells. neurology.orgbusinesswire.com

Interactive Data Tables

Table 1: Cellular Activity of this compound

Assay TypeCell TypeMeasurementIC50 Value (nM)Source(s)
RORγt-activated Promoter AssayHEK 293IL-17A Promoter Activity360 neurology.org, medkoo.com
Cytokine Release AssayCD4+ T CellsIL-17 Release220 neurology.org, medkoo.com

Table 2: Mentioned Compounds

Preclinical Efficacy Studies of Arn 6039 in Immunological Disease Models

In Vitro Cellular Models of Autoimmunity and Inflammation

The in vitro activity of ARN-6039 was assessed using various human immune cell assays to determine its effect on RORγt-mediated pathways.

In human immune cell assays, this compound demonstrated potent activity against RORγt. neurology.org The compound's efficacy was shown in a RORγt-activated IL-17A Prom/LUCPorter assay in HEK 293 cells and in assays measuring IL-17 release from CD4+ T cells. neurology.orgtargetmol.com The results indicated that this compound effectively inhibits the RORγt-activated pathway, which is crucial for Th17 cell function. neurology.org Biomarker profiling in human immune cells was also conducted to further characterize the compound's effects. neurology.org

Table 1: In Vitro Activity of this compound

Assay Type Cell Type IC50 (nM)
RORγt-activated IL-17A Prom/LUCPorter Assay HEK 293 360
IL-17 Release from CD4+ T Cell Assay CD4+ T cells 220

Data sourced from Neurology.org and TargetMol. neurology.orgtargetmol.com

RORγt is a key transcription factor that drives the differentiation of naive CD4+ T cells into the Th17 lineage. nih.govthermofisher.com In vitro assays were performed to test the effect of this compound on the differentiation of CD4+ T lymphocytes into Th17 cells and their subsequent production of IL-17. neurology.org The compound was found to inhibit this differentiation process, a key mechanism for its potential therapeutic effect in autoimmune diseases mediated by Th17 cells. neurology.orgnih.gov This inhibition is central to reducing the inflammatory cascade initiated by the IL-17 cytokine. researchgate.netnih.gov

Human Immune Cell Assays and Biomarker Profiling

In Vivo Animal Models of Immune-Mediated Disorders

The efficacy of this compound was further evaluated in animal models that mimic human immune-mediated diseases, particularly those involving neuroinflammation.

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model to study the pathology of multiple sclerosis (MS) and to evaluate potential treatments. hookelabs.comnih.govaini.it EAE models replicate key features of MS, including central nervous system (CNS) inflammation, demyelination, and axonal damage, which are mediated by immune cells such as CD4+ T cells. hookelabs.cominnoserlaboratories.com

The in vivo efficacy of this compound was tested in EAE models using both BALB/c and C57BL/6 mouse strains. neurology.org These strains are commonly used to induce EAE, although they can present different disease courses. nih.gov Oral administration of this compound demonstrated significant efficacy in the EAE model. neurology.org When administered after the onset of the disease, the compound led to a significant reduction in the mean cumulative scores and the area under the curve (AUC) compared to the untreated group. neurology.org In one study, the disease score was reduced to zero by day 18 and remained there until day 28. neurology.org

Histopathological analysis in EAE models is crucial for assessing the extent of neuroinflammation and demyelination. hookelabs.comimmunologyresearchjournal.commdpi.com this compound has shown the potential to inhibit both inflammation and demyelination in the CNS. neurology.org The compound's ability to penetrate the CNS allows it to act directly within the brain as well as in the periphery to suppress the inflammatory processes that lead to myelin sheath destruction. neurology.orgmdpi.com The inhibition of RORγt by this compound prevents the differentiation of Th17 cells, which are key drivers of the neuroinflammation seen in EAE and MS. neurology.orgnih.gov

Table 2: Compound Names Mentioned

Compound Name
Efficacy Assessments in BALB/c and C57BL/6 Mouse Models

Exploration in Models of Other Autoimmune and Inflammatory Conditions

This compound, an inverse agonist of the retinoic acid receptor-related orphan receptor gamma-t (ROR-γt), has been investigated in various preclinical models of autoimmune and inflammatory diseases. pharmaceutical-technology.comclinicaltrialsarena.combusinesswire.com ROR-γt is a critical transcription factor for the differentiation and function of T helper 17 (Th17) cells, which are key drivers of inflammation in numerous autoimmune conditions through the production of pro-inflammatory cytokines like Interleukin-17 (IL-17). clinicaltrialsarena.combusinesswire.comdelveinsight.com The therapeutic potential of this compound lies in its ability to modulate the Th17 pathway, which is implicated in the immunopathology of a wide range of diseases, including psoriasis, rheumatoid arthritis, inflammatory bowel disease, respiratory diseases, and neuromyelitis optica. clinicaltrialsarena.comdelveinsight.com

Psoriasis Models (e.g., IL-17-driven skin inflammation)

Psoriasis is a chronic autoimmune skin condition characterized by the excessive production of pro-inflammatory cytokines, including IL-17 and IL-17A, driven by hyperactive Th17 cells. pharmaceutical-technology.combusinesswire.com The IL-23/IL-17 axis is a central pathway in the pathogenesis of psoriasis, making it a key target for therapeutic intervention. frontiersin.org this compound, by acting as an inverse agonist of ROR-γt, directly targets the master regulator of Th17 cell function, thereby inhibiting the production of these inflammatory mediators. pharmaceutical-technology.combusinesswire.comdelveinsight.com

Preclinical studies have demonstrated the potential efficacy of ROR-γt inhibition in treating psoriasis. pharmaceutical-technology.combusinesswire.com While specific data from preclinical psoriasis models for this compound are not detailed in the provided search results, the mechanism of action strongly supports its investigation in this area. The overproduction of IL-17A and IL-17F is associated with inflammatory skin diseases like psoriasis. dermnetnz.org In psoriatic lesions, various immune cells, including Th17 cells, contribute to the increased levels of IL-17. frontiersin.org By inhibiting ROR-γt, this compound is expected to reduce the inflammatory cascade that leads to the characteristic skin lesions of psoriasis. businesswire.com

Bioengineered skin-humanized mouse models, which can be induced to exhibit a psoriatic phenotype through the introduction of IL-17, serve as robust platforms for preclinical testing of novel therapies. nih.gov These models allow for the detailed evaluation of a drug's effect on epidermal differentiation, proliferation, and the inflammatory milieu. nih.gov

Table 1: Key Inflammatory Mediators in Psoriasis Targeted by this compound

Mediator Role in Psoriasis Targeted by this compound (via ROR-γt Inhibition)
ROR-γt Master regulator of Th17 cell differentiation and function. clinicaltrialsarena.comdelveinsight.com Direct inverse agonist. delveinsight.com
Th17 Cells Produce pro-inflammatory cytokines, driving inflammation. pharmaceutical-technology.combusinesswire.com Inhibition of differentiation and function. clinicaltrialsarena.comdelveinsight.com
IL-17A Key pro-inflammatory cytokine in psoriasis pathogenesis. pharmaceutical-technology.combusinesswire.comdermnetnz.org Reduced production. pharmaceutical-technology.combusinesswire.com

| IL-17F | Pro-inflammatory cytokine associated with tissue damage. dermnetnz.org | Reduced production. |

Rheumatoid Arthritis (RA) Models

Rheumatoid arthritis (RA) is another autoimmune disease where the Th17 pathway and IL-17 play a significant role in the inflammatory process that leads to joint destruction. clinicaltrialsarena.comdelveinsight.com The immunopathology of RA involves the infiltration of immune cells into the synovial tissue, leading to chronic inflammation and subsequent damage to cartilage and bone. researchgate.net

Preclinical evidence suggests that targeting ROR-γt could be a viable therapeutic strategy for RA. clinicaltrialsarena.combiospace.com this compound's mechanism of inhibiting the Th17/IL-17 axis is directly relevant to the underlying drivers of RA. clinicaltrialsarena.comdelveinsight.com While specific preclinical data for this compound in RA models is not available in the provided results, the known involvement of IL-17 in RA pathogenesis supports its potential efficacy. dermnetnz.org Preclinical RA is a recognized period where interventions could be most effective. nih.gov

Table 2: Rationale for this compound in Rheumatoid Arthritis Models

Pathogenic Factor Role in RA Potential Effect of this compound
Th17 Cells Contribute to synovial inflammation. clinicaltrialsarena.comdelveinsight.com Inhibition of activity. clinicaltrialsarena.comdelveinsight.com
IL-17 Promotes inflammation and joint damage. dermnetnz.org Reduction of pro-inflammatory cascade.

| Pro-inflammatory Cytokines | Mediate the inflammatory response in joints. researchgate.net | Decreased production. |

Inflammatory Bowel Disease (IBD) and Colitis Models

Inflammatory Bowel Disease (IBD), which includes Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. delveinsight.comcellomaticsbio.comwuxibiology.com The Th17 pathway and its associated cytokines are implicated in the immunopathology of IBD. delveinsight.com

Preclinical models are crucial for studying IBD pathogenesis and for the evaluation of new therapeutic agents. wuxibiology.comcriver.com Commonly used models include chemically induced colitis, such as the dextran (B179266) sulfate (B86663) sodium (DSS) model, which mimics aspects of ulcerative colitis. wuxibiology.com this compound, by targeting ROR-γt, is hypothesized to be effective in mitigating the inflammation seen in these models. clinicaltrialsarena.comdelveinsight.com Studies have shown that a range of inflammatory proteins are upregulated years before an ulcerative colitis diagnosis, highlighting the potential for early intervention. nih.gov

Table 3: this compound's Potential in IBD and Colitis Models

Model Type Key Features Relevance for this compound Testing
Chemically-Induced Colitis (e.g., DSS) Induces acute or chronic inflammation of the colon. wuxibiology.com Evaluation of this compound's ability to reduce intestinal inflammation.

| T-cell Transfer Models | Mimic T-cell-driven inflammation seen in Crohn's disease. criver.com | Assessment of this compound's effect on Th17-mediated pathology. |

Respiratory Disease Models (e.g., COPD, Asthma)

The Th17 pathway and IL-17 are also involved in the pathogenesis of chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma. clinicaltrialsarena.comdelveinsight.com In these conditions, inflammation in the airways leads to airflow obstruction and other respiratory symptoms. oatext.com

Preclinical animal models are extensively used to study the mechanisms of respiratory diseases and to test potential new treatments. aragenbio.comnih.gov These models can be induced by allergens or other stimuli to mimic the inflammatory conditions seen in human asthma and COPD. oatext.commdpi.com For instance, mouse models are commonly used to investigate the inflammatory processes in the airways. oatext.commdpi.com The ability of this compound to modulate the Th17/IL-17 axis suggests its potential for treating the inflammatory component of these respiratory diseases. clinicaltrialsarena.comdelveinsight.com

Table 4: Application of this compound in Respiratory Disease Models

Disease Model Pathogenic Mechanism Potential Therapeutic Effect of this compound
Allergen-Induced Asthma Th2 and Th17-mediated airway inflammation. mdpi.commdpi.com Reduction of airway inflammation by inhibiting Th17 cells. clinicaltrialsarena.comdelveinsight.com

| COPD Models | Chronic inflammation of the airways. | Attenuation of the inflammatory response. |

Neuromyelitis Optica (NMO) Models

Neuromyelitis Optica (NMO) is a severe autoimmune disease of the central nervous system that primarily affects the optic nerves and spinal cord. globenewswire.com The Th17 pathway is believed to play a role in the immunopathology of NMO. delveinsight.com this compound is being investigated as a potential oral therapy for NMO due to its mechanism of action as a Th17 cell modulator. globenewswire.com

Preclinical development of this compound for NMO has been noted, indicating that it has shown promise in early-stage investigations. delveinsight.comglobenewswire.com While specific data from NMO animal models are not detailed in the provided results, the involvement of the Th17 pathway in this disease provides a strong rationale for its continued exploration. delveinsight.com

Table 5: this compound in the Context of Neuromyelitis Optica

Feature Description
Therapeutic Target ROR-γt, the master regulator of Th17 cells. delveinsight.com
Mechanism of Action Inverse agonist that modulates Th17 cell function and IL-17 release. delveinsight.com

| Development Stage | Preclinical for Neuromyelitis Optica. globenewswire.com |

Structure Activity Relationships and Analog Design for Rorγt Inverse Agonism

Medicinal Chemistry Approaches to RORγt Modulators

Medicinal chemistry efforts in the RORγt field have focused on identifying and optimizing small molecules that can bind to the RORγt LBD and modulate its activity. nih.govnih.govpatsnap.com This has involved high-throughput screening, fragment-based approaches, and rational design based on structural information of RORγt. biospace.comnih.govnih.govuax.com Various chemical scaffolds have been explored to achieve potent and selective RORγt inverse agonism. benthamdirect.comnih.gov For instance, studies have investigated thienopyrazole, tetrahydroisoquinoline, and triazine derivatives as novel RORγt inverse agonists, demonstrating the diversity of chemical structures capable of modulating RORγt. researchgate.netpatsnap.comnih.gov Structure-activity relationship (SAR) studies are crucial in these endeavors to understand how structural modifications impact binding affinity, efficacy, and pharmacokinetic properties. benthamdirect.comfudan.edu.cnpatsnap.comacs.org

Identification of Key Structural Determinants for ARN-6039 Activity

This compound is characterized as a dihydroindenone derivative. medkoo.com While detailed, publicly available information specifically outlining the comprehensive SAR studies that led to this compound is limited in the provided search results, some insights into its activity have been reported. This compound demonstrated activity against RORγt in a RORγt-activated IL-17A reporter assay in HEK 293 cells with an IC50 of 360 nM and inhibited IL-17 release from CD4+ T cell assays with an IC50 of 220 nM. neurology.orgmedkoo.com This indicates that the specific structural features of this compound contribute to its ability to inhibit RORγt activity and downstream IL-17 production. The compound is described as containing a ketone as an electrophilic substructure. researchgate.net Further detailed structural analysis, likely involving co-crystallography or advanced computational modeling, would be necessary to fully elucidate the precise binding mode and key interactions of this compound within the RORγt LBD that determine its inverse agonistic activity. Studies on other RORγt inverse agonists, such as thienopyrazole derivatives, have shown that interactions with specific residues in the allosteric pocket can be critical for their mechanism of action. nih.gov

Rational Design and Synthesis of this compound Analogs and Related Compounds

The rational design and synthesis of analogs and related compounds is a fundamental part of medicinal chemistry aimed at optimizing the properties of a lead compound like this compound. nih.govnih.govpatsnap.comacs.org This process involves making systematic structural modifications to the this compound scaffold and evaluating the impact of these changes on RORγt inverse agonistic activity, selectivity, and other relevant pharmacological properties. benthamdirect.comfudan.edu.cnpatsnap.comacs.org Although specific details on the design and synthesis of this compound analogs are not extensively detailed in the provided snippets, the general principles of analog design in the RORγt field involve exploring variations in substituents, core ring systems, and linker regions to enhance potency, improve pharmacokinetic profiles, and address potential liabilities. benthamdirect.comresearchgate.netnih.govpatsnap.comacs.orgacs.org For example, SAR studies on other RORγt inverse agonists have shown that modifications to specific parts of the molecule can impact binding affinity and even switch the mechanism of action from agonism to inverse agonism. nih.gov The synthesis of these analogs typically involves multi-step organic chemistry sequences, building upon the core structure of the lead compound. researchgate.net The goal is to identify compounds with improved potency, better metabolic stability, favorable distribution (such as brain penetration for neuroinflammatory diseases), and reduced off-target activity. neurology.orgmedkoo.comacs.org

Data Table:

Compound NameRORγt Activity (HEK 293 cells, IL-17A reporter assay)IL-17 Release Inhibition (CD4+ T cell assays)
This compoundIC50 = 360 nM neurology.orgmedkoo.comIC50 = 220 nM neurology.orgmedkoo.com

Future Directions in Academic Research on Arn 6039 and Rorγt Modulation

Deeper Elucidation of Molecular Signaling Networks Downstream of RORγt Inhibition

Academic research continues to focus on unraveling the intricate molecular signaling networks influenced by RORγt inhibition. RORγt is essential for the transcription of IL-17A and other Th17-associated genes by binding to ROR response elements in their promoter regions. ahajournals.org Its activity is modulated by various signaling pathways, including those initiated by cytokines like IL-6, IL-21, and TGF-β, which are crucial for Th17 cell differentiation. ahajournals.org

Studies have indicated that RORγt inhibition can attenuate the expression of a selective number of genes in Th17 cells, with many also regulated by RORα, albeit with potentially weaker influence. Key Th17 genes, including IL-17A, IL-17F, IL-23R, CCL20, and CCR6, have been shown to be regulated by both RORγt and RORα. plos.org Further research utilizing techniques such as siRNA knockdown and global gene expression profiling like RNA-Seq are warranted to confirm these findings and explore potential species differences in RORγt function between humans and mice. plos.org

The interplay between different signaling pathways in regulating RORγt expression is also an area of ongoing investigation. For instance, while IL-6/STAT3 and TGF-β signaling positively contribute to RORγt+ regulatory T cell development, the IFN-γ/STAT1 pathway acts as a negative regulator, suggesting a complex integrative signaling network that finely tunes RORγt expression. ulb.ac.befrontiersin.org Ectopic expression of c-Maf, a critical factor in RORγt regulation in Tregs, did not fully restore RORγt expression in STAT3-deficient Tregs, indicating the involvement of additional downstream effectors of STAT3. ulb.ac.befrontiersin.org

Investigation of ARN-6039 in Emerging Preclinical Disease Models

Preclinical research with RORγt inhibitors, including this compound, is exploring their potential in a range of disease models beyond traditional autoimmune indications. Given RORγt's role in Th17-mediated inflammation, its modulation is being investigated in various inflammatory and autoimmune conditions. plos.orgresearchgate.net

While this compound has been noted for its potential in autoimmune neuroinflammatory demyelinating diseases like Multiple Sclerosis (MS) and has progressed to clinical trials for this indication, preclinical studies continue to evaluate RORγt inhibitors in models of diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease (IBD). clinicaltrialsarena.combiospace.combusinesswire.comnih.govfrontiersin.orgnih.govmedchemexpress.com For example, RORγt inhibition has shown efficacy in the imiquimod-induced mouse skin inflammation model, a preclinical model for psoriasis, by reducing disease score and inhibiting the expression of RORγt-regulated genes like IL-17A, IL-17F, IL-22, and IL-23R. researchgate.netnih.govplos.org RORγt inhibitors have also demonstrated promising results in preclinical models of IBD, ameliorating symptoms of colitis. researchgate.net

Emerging areas of preclinical investigation for RORγt modulators may include conditions where the IL-23/IL-17 axis plays a significant role. Research is also exploring the potential of RORγt modulation in certain cancers, although initial studies in pancreatic ductal adenocarcinoma models showed that RORγt inhibition alone was not sufficient to delay tumor volume despite modulating RORγt target genes. plos.org

Comparative Studies with Other RORγt Modulators in Preclinical Settings

Comparative preclinical studies are essential to understand the relative efficacy, selectivity, and mechanisms of action of different RORγt modulators. Numerous small molecule RORγt inhibitors have been discovered and tested in various preclinical models. frontiersin.orgtandfonline.com

Studies comparing different RORγt inverse agonists have shown varying potencies in inhibiting Th17 differentiation and IL-17A production in human primary cells. For instance, compounds have been characterized based on their IC50 values in assays like GAL4 reporter assays and human primary cell Th17 differentiation and maintenance assays. plos.org

Preclinical studies have also compared the effects of RORγt inhibitors in specific disease models. For example, different oral RORγt antagonists like GSK805, TAK828, and VPR-254 have been shown to significantly ameliorate colitis symptoms in preclinical IBD models. researchgate.net Comparisons in models like imiquimod-induced skin inflammation and experimental autoimmune encephalitis (EAE) help establish relationships between pharmacokinetics and pharmacodynamics by monitoring Th17-associated gene expression after dosing. plos.org

The development of RORγt inverse agonists with improved profiles, such as those demonstrating a margin between inhibition of IL-17A production and potential off-target effects like thymocyte apoptosis, is a focus of comparative studies. plos.org Understanding the structural basis for the activity and selectivity of different RORγt modulators through techniques like X-ray crystallography and molecular docking is also a key aspect of comparative research. acs.orgacs.orgmdpi.comdrugdiscoverychemistry.comrsc.org

Development of Advanced Preclinical Tools and Methodologies for RORγt Research

Advancements in preclinical tools and methodologies are crucial for a deeper understanding of RORγt biology and the evaluation of potential modulators like this compound. Traditional methods for studying RORγt function include reporter assays and cell-based assays measuring Th17 differentiation and cytokine production. plos.orgacs.org

More recently, modern technologies such as chromatin immunoprecipitation (ChIP) and single-cell RNA-sequencing are being applied to better explore the functions of transcription factors like RORγt in Th17 cells. frontiersin.org These techniques can provide detailed insights into RORγt binding to target gene loci and its role in shaping the transcriptional landscape of immune cells. rsc.org

Computational approaches, including virtual screening and machine learning methods, are increasingly being utilized to identify novel RORγt ligands and predict their biological activity. acs.orgmdpi.comnih.govresearchgate.net These in silico techniques can complement experimental screening efforts and help prioritize compounds for further testing. acs.orgmdpi.com

The development of covalent orthosteric chemical probes that can occlude the canonical ligand-binding site of RORγt while still allowing access to allosteric sites represents an advanced methodology for unambiguously targeting allosteric modulation. acs.org Such tools can facilitate the discovery and characterization of novel allosteric RORγt inverse agonists. acs.org Furthermore, advanced methods for analyzing protein-ligand interactions, including molecular dynamics simulations, provide detailed insights into the binding modes and mechanisms of action of RORγt modulators. acs.org

Q & A

Q. What is the primary mechanism of action of ARN-6039 in modulating autoimmune responses, and how is this validated experimentally?

this compound acts as an oral RORγ inverse agonist, suppressing Th17 cell differentiation and IL-17A production, a key cytokine in autoimmune demyelination. Validation involves:

  • In vitro assays : RORγ-activated IL-17A Prom LUCPorter assays in HEK 293 cells (IC₅₀ = 360 nM) to quantify inverse agonism .
  • In vivo models : Experimental autoimmune encephalomyelitis (EAE) models to assess efficacy in reducing neuroinflammation and demyelination .
  • Control experiments : Comparison with RORγ knockout models to confirm target specificity.

Q. Which experimental models are most appropriate for initial efficacy testing of this compound?

  • Primary models :
  • Cellular : Human CD4+ T-cell cultures polarized to Th17 lineage, treated with this compound to measure IL-17A suppression via ELISA or flow cytometry .
  • Animal : EAE models (e.g., murine) to evaluate clinical scores, histopathological demyelination, and cytokine profiles .
    • Secondary validation : Use of humanized RORγ transgenic mice to confirm translatability .

Q. What are the critical pharmacokinetic (PK) parameters to assess during preliminary this compound studies?

  • Key metrics : Bioavailability (oral vs. intravenous), half-life (t₁/₂), volume of distribution (Vd), and brain permeability (critical for neuroinflammatory targets).
  • Methodology : LC-MS/MS for plasma and tissue concentration analysis, paired with cerebrospinal fluid sampling in animal models .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency (e.g., IC₅₀) and in vivo efficacy of this compound?

  • Stepwise approach :

Dose-response recalibration : Adjust dosing regimens in vivo to account for metabolic clearance differences.

Tissue-specific exposure analysis : Measure drug concentrations in target tissues (e.g., CNS) via microdialysis .

Pathway redundancy checks : Use RNA-seq or proteomics to identify compensatory pathways (e.g., alternative Th17 activation mechanisms) that may diminish in vivo efficacy .

  • Statistical tools : Multivariate regression to correlate PK/PD parameters with efficacy outcomes .

Q. What strategies optimize the pharmacokinetic profile of this compound while maintaining RORγ inverse agonist activity?

  • Structural modifications : Introduce metabolically stable moieties (e.g., cyclopropyl groups) to reduce CYP450-mediated clearance.
  • Formulation advances : Lipid-based nanoencapsulation to enhance brain penetration .
  • Validation : Parallel testing in in vitro hepatic microsomal stability assays and in vivo PK studies .

Q. How should researchers design experiments to assess long-term safety and off-target effects of this compound?

  • Toxicology screens :
  • Genotoxicity : Ames test for mutagenicity.
  • Cardiotoxicity : hERG channel inhibition assays.
    • Off-target profiling : Broad-spectrum kinase/GPCR panels and CRISPR-Cas9-based gene perturbation screens .
    • Chronic dosing models : 6-month rodent studies with histopathological evaluation of immune organs (e.g., thymus, spleen) .

Q. What methodologies are recommended for analyzing this compound's impact on non-canonical RORγ pathways (e.g., metabolic regulation)?

  • Multi-omics integration : Combine RNA-seq (transcriptomics), ChIP-seq (RORγ DNA binding), and metabolomics (e.g., LC-MS lipid profiling) in treated models .
  • Knockdown/rescue experiments : siRNA-mediated RORγ silencing followed by this compound treatment to isolate pathway-specific effects .

Methodological Best Practices

  • Data contradiction analysis : Use Bland-Altman plots for assay reproducibility checks and Bayesian hierarchical models to reconcile conflicting in vitro/in vivo data .
  • Reproducibility : Adhere to the ARRIVE guidelines for animal studies, including randomization, blinding, and sample-size calculations .
  • Ethical compliance : Obtain institutional review board (IRB) approval for humanized models or secondary data use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ARN-6039
Reactant of Route 2
Reactant of Route 2
ARN-6039

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.